molecular formula C16H10BrN3O3 B3666986 4-bromo-3-nitro-N-5-quinolinylbenzamide

4-bromo-3-nitro-N-5-quinolinylbenzamide

Cat. No.: B3666986
M. Wt: 372.17 g/mol
InChI Key: YDBOUXFNWZYJTN-UHFFFAOYSA-N
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Description

4-Bromo-3-nitro-N-5-quinolinylbenzamide is a benzamide derivative characterized by a bromine atom at position 4, a nitro group at position 3, and a quinolinyl substituent at the amide nitrogen (position 5). Its molecular formula is C₁₆H₁₁BrN₄O₃, and it combines aromatic, electron-withdrawing (nitro), and bulky (quinolinyl) functional groups. This structural complexity confers unique physicochemical properties, such as moderate solubility in polar aprotic solvents and stability under ambient conditions.

Properties

IUPAC Name

4-bromo-3-nitro-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O3/c17-12-7-6-10(9-15(12)20(22)23)16(21)19-14-5-1-4-13-11(14)3-2-8-18-13/h1-9H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBOUXFNWZYJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues and Their Features

The table below compares 4-bromo-3-nitro-N-5-quinolinylbenzamide with structurally related compounds, emphasizing substituent effects and biological activities:

Compound Name Core Structure Substituents Biological Activity Key Differences vs. Target Compound
4-Amino-3-bromo-5-nitrobenzamide Benzamide Br (C3), NO₂ (C5), NH₂ (C4) Antimicrobial, anticancer Lacks quinolinyl group; amino vs. amide
N-(4-Bromophenyl)-3-nitrobenzamide Benzamide Br (C4 phenyl), NO₂ (C3) Enzyme inhibition Bromophenyl vs. quinolinyl substituent
Quinolone Derivatives Quinolone Variable (e.g., F, CH₃) Antibacterial (e.g., ciprofloxacin) Carboxylic acid core vs. benzamide
5-Bromo-2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide Benzamide Br (C5), Cl (C2), thiadiazole Enzyme inhibition Thiadiazole vs. quinolinyl; halogen positions
3-Bromo-5-nitrobenzaldehyde Benzaldehyde Br (C3), NO₂ (C5) Synthetic intermediate Aldehyde vs. benzamide; no quinolinyl

Substituent Effects on Physicochemical Properties

  • Bromine and Nitro Groups: The 3-nitro and 4-bromo substituents in the target compound enhance electrophilic reactivity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols). This contrasts with 4-Amino-3-bromo-5-nitrobenzamide (), where the amino group increases solubility but reduces stability due to oxidative susceptibility .
  • Quinolinyl vs. Quinolone derivatives () exhibit similar π-stacking but feature a fused bicyclic core with distinct pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-bromo-3-nitro-N-5-quinolinylbenzamide, and how do substituent positions influence yield?

  • Methodology : The synthesis typically involves coupling nitro-substituted benzoyl chlorides with 5-aminoquinoline derivatives under controlled conditions. Key variables include temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts like DMAP. Substituent positions (e.g., bromo vs. nitro groups) affect steric hindrance and electronic effects, altering reaction kinetics. For example, bulky substituents at the 3-position may reduce yields due to steric clashes during amide bond formation .
  • Characterization : Post-synthesis, use HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers address solubility challenges during purification of 4-bromo-3-nitro-N-5-quinolinylbenzamide?

  • Methodology : Due to its low solubility in polar solvents, employ gradient recrystallization using mixed solvents (e.g., ethanol/water or DCM/hexane). Adjust pH in aqueous solutions to protonate/deprotonate the quinoline nitrogen, enhancing solubility. For column chromatography, use silica gel with a non-polar mobile phase (e.g., hexane:ethyl acetate 7:3) to separate nitro- and bromo-substituted byproducts .

Advanced Research Questions

Q. What computational models predict the bioactivity of 4-bromo-3-nitro-N-5-quinolinylbenzamide against kinase targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with kinase ATP-binding pockets. Parameterize the bromo and nitro groups as electron-withdrawing moieties to assess their impact on binding affinity. Validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements) and compare to structurally similar compounds (e.g., 4-chloro-5-nitrobenzamide derivatives) .

Q. How do conflicting reports on the compound’s antimicrobial activity relate to experimental design variability?

  • Analysis : Contradictions may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or assay conditions (aerobic vs. anaerobic). Reconcile data by standardizing protocols (e.g., CLSI guidelines) and including positive controls (e.g., ciprofloxacin). Use statistical tools (ANOVA) to quantify variability between replicates .

Q. What mechanistic pathways explain the nitro group’s role in the compound’s redox behavior under physiological conditions?

  • Methodology : Conduct cyclic voltammetry (CV) in buffered solutions (pH 7.4) to identify reduction potentials. Couple with LC-MS to detect nitro-reduction intermediates (e.g., hydroxylamine or amine derivatives). Compare to analogues lacking the nitro group to isolate its redox contribution .

Interdisciplinary Applications

Q. How can 4-bromo-3-nitro-N-5-quinolinylbenzamide be integrated into material science for catalytic applications?

  • Methodology : Immobilize the compound on metal-organic frameworks (MOFs) via amide linkages and test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Use X-ray photoelectron spectroscopy (XPS) to monitor bromine’s coordination state during catalysis .

Data Interpretation & Theoretical Frameworks

Q. What statistical approaches resolve discrepancies in dose-response curves for this compound’s anticancer activity?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response data. Use bootstrapping to estimate confidence intervals for IC₅₀ values. Cross-validate with alternative assays (e.g., apoptosis markers via flow cytometry) to confirm cytotoxicity mechanisms .

Q. How do quantum mechanical (QM) calculations inform the design of derivatives with enhanced selectivity?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify regions for substitution. Prioritize modifications (e.g., replacing bromine with trifluoromethyl) based on predicted binding energy changes to off-target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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